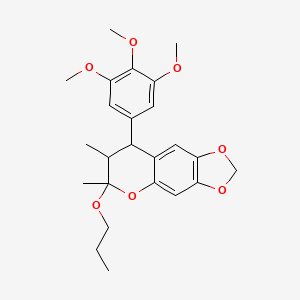
7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran is a complex organic compound characterized by its unique structural features This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran typically involves several key steps:
-
Formation of the Benzopyran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzopyran core. This can be achieved through various cyclization reactions, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters under acidic conditions.
-
Introduction of Substituents: : Subsequent steps involve the introduction of the propoxy group and the trimethoxyphenyl moiety. This can be accomplished through nucleophilic substitution reactions, where appropriate alkylating agents and phenolic compounds are used.
-
Final Cyclization and Functionalization: : The final step involves the formation of the dioxolo ring system and the introduction of any remaining substituents. This can be achieved through oxidative cyclization reactions using reagents such as iodine or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the dioxolo ring or other functional groups, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzopyrans and related systems.
Biology
In biological research, the compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and neuroprotection.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules. Its unique properties also make it a potential additive in materials science and other applications.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins involved in key cellular pathways. The compound’s ability to modulate these targets can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Benzopyran Derivatives: Compounds such as coumarins and flavonoids share structural similarities with 7,8-Dihydro-6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups, such as trimethoxybenzene derivatives, are also similar in structure.
Uniqueness
The uniqueness of this compound lies in its combination of a benzopyran core with a dioxolo ring system and multiple methoxy groups
Properties
CAS No. |
117233-20-2 |
|---|---|
Molecular Formula |
C24H30O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6,7-dimethyl-6-propoxy-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C24H30O7/c1-7-8-30-24(3)14(2)22(15-9-20(25-4)23(27-6)21(10-15)26-5)16-11-18-19(29-13-28-18)12-17(16)31-24/h9-12,14,22H,7-8,13H2,1-6H3 |
InChI Key |
OXWNKSBSYVNVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(C(C(C2=CC3=C(C=C2O1)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















